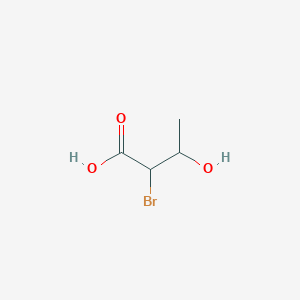

2-Bromo-3-hydroxybutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13881-40-8 |

|---|---|

Molecular Formula |

C4H7BrO3 |

Molecular Weight |

183 g/mol |

IUPAC Name |

2-bromo-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H7BrO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8) |

InChI Key |

LCHQHZMPERBYFH-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)O)Br)O |

Canonical SMILES |

CC(C(C(=O)O)Br)O |

Synonyms |

2-Bromo-3-hydroxybutyric acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-hydroxybutanoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-bromo-3-hydroxybutanoic acid, a halogenated hydroxybutanoic acid derivative of interest in organic synthesis and potential pharmaceutical applications.

Physicochemical Properties

This compound is a chiral molecule existing as four possible stereoisomers. The properties can vary depending on the specific stereoisomer. The data presented below is a compilation from various chemical databases for the general structure and the (2S,3R) stereoisomer where specified.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₃ | [1][2] |

| Molecular Weight | 183.00 g/mol | [1][2] |

| CAS Number | 13881-40-8 (for the general structure) | [1] |

| 70702-03-3 (for (2S,3R)-2-bromo-3-hydroxybutanoic acid) | [2] | |

| IUPAC Name | This compound | [1] |

| Predicted Boiling Point | 292.3 ± 25.0 °C | |

| Predicted Density | 1.818 ± 0.06 g/cm³ | |

| XLogP3 | 0.4 | [1][2] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 181.95786 Da | [1][2] |

| Complexity | 93.3 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. Two plausible and common methods are the alpha-bromination of 3-hydroxybutanoic acid via a Hell-Volhard-Zelinsky (HVZ) type reaction, and the bromohydrination of crotonic acid. Below are detailed experimental protocols for these methods.

Method 1: Alpha-Bromination of 3-Hydroxybutanoic Acid (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the selective alpha-bromination of carboxylic acids.[3] This reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes and undergoes bromination at the alpha-position.[3]

Experimental Protocol:

-

Step 1: Formation of Acyl Bromide. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-hydroxybutanoic acid. Add a catalytic amount of red phosphorus. From the dropping funnel, add bromine dropwise with stirring. The reaction is typically performed in the absence of a solvent.

-

Step 2: Bromination. After the addition of bromine is complete, gently heat the reaction mixture to initiate the reaction. The mixture is then refluxed until the evolution of hydrogen bromide gas ceases. The reaction progress can be monitored by the disappearance of the red bromine color.

-

Step 3: Hydrolysis. After the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction mixture to hydrolyze the acyl bromide to the corresponding carboxylic acid.

-

Step 4: Work-up and Purification. The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Method 2: Bromohydrination of Crotonic Acid

Another viable route is the addition of hypobromous acid (HOBr) across the double bond of crotonic acid. Hypobromous acid can be generated in situ from N-bromosuccinimide (NBS) in the presence of water. This reaction typically proceeds via an anti-addition mechanism.

Experimental Protocol:

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve crotonic acid in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and water. Cool the solution in an ice bath.

-

Step 2: Addition of Brominating Agent. To the cooled and stirred solution, add N-bromosuccinimide (NBS) portion-wise.[4] The reaction is kept in the dark to avoid radical side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up. Once the reaction is complete, quench the reaction by adding a saturated solution of sodium sulfite. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.

-

Step 4: Extraction and Purification. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Mandatory Visualizations

References

- 1. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

An In-depth Technical Guide to 2-Bromo-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-Bromo-3-hydroxybutanoic acid. Due to the limited availability of published data on its specific biological activity and applications, this document focuses on its fundamental chemical characteristics and plausible synthetic routes, drawing parallels with related compounds where appropriate.

Chemical Structure and Properties

This compound is a halogenated derivative of butyric acid. Its structure contains two stereocenters, leading to the existence of four possible stereoisomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these properties are predicted and may vary depending on the specific stereoisomer.

| Property | Value | Source |

| Molecular Formula | C4H7BrO3 | [1][2][3][4][5] |

| Molecular Weight | 183.00 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC(C(C(=O)O)Br)O | [3] |

| InChI Key | LCHQHZMPERBYFH-UHFFFAOYSA-N | [3] |

| CAS Number | 13881-40-8 (for the unspecified stereoisomer) | [3] |

| Predicted Boiling Point | 292.3 ± 25.0 °C | [6] |

| Predicted Density | 1.818 ± 0.06 g/cm³ | [6] |

| Predicted pKa | Not available | |

| Predicted LogP | 0.21530 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Stereoisomers

The presence of two chiral centers at positions C2 and C3 results in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other pairing is diastereomeric.

Below is a diagram illustrating the stereoisomers of this compound.

Experimental Protocols: Synthesis

Proposed Synthesis: Addition of Bromine to Crotonic Acid in Water

This method is based on the principle of electrophilic addition of halogens to alkenes in the presence of a nucleophilic solvent, in this case, water.

Reaction:

CH₃CH=CHCOOH + Br₂ + H₂O → CH₃CH(OH)CH(Br)COOH + HBr[1]

Detailed Methodology (Proposed):

-

Dissolution of Starting Material: Dissolve a known molar equivalent of crotonic acid in a suitable volume of water. Gentle heating may be required to aid dissolution.

-

Addition of Bromine: To the aqueous solution of crotonic acid, add one molar equivalent of bromine (Br₂) dropwise with constant stirring. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine. To suppress the formation of the dibromide byproduct, the removal of bromide ions as they are formed can be achieved by the addition of silver nitrate.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Work-up: After the reaction is complete, the resulting solution will contain the product, hydrobromic acid (HBr), and any unreacted starting materials. The product can be extracted using a suitable organic solvent such as diethyl ether.

-

Purification: The organic extracts should be combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the proposed synthetic workflow.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the published literature regarding the biological activity and signaling pathway involvement of this compound. However, the chemical class to which it belongs, halohydrins, are known to be reactive molecules.

Halohydrins are generally considered to be alkylating agents, and simpler, low molecular weight compounds in this class can exhibit toxicity and carcinogenicity.[2] This reactivity can, in some instances, be harnessed for therapeutic purposes, as seen in the anti-cancer drug mitobronitol, which contains a bromohydrin motif.[2]

Given its structure as a small, halogenated organic acid, this compound could potentially interact with biological systems in several ways:

-

Enzyme Inhibition: The presence of the bromine atom, a good leaving group, could facilitate covalent modification of nucleophilic residues (such as cysteine, histidine, or serine) in the active sites of enzymes, leading to irreversible inhibition.

-

Metabolic Disruption: As an analog of a natural metabolite (3-hydroxybutanoic acid, a ketone body), it might interfere with metabolic pathways that utilize this substrate.

It is crucial to emphasize that these are hypothetical mechanisms based on the chemical structure, and no specific biological targets or signaling pathways have been identified for this compound.

The following diagram represents a generalized logical relationship for the potential biological interaction of a reactive halohydrin.

Applications in Drug Development

Currently, there are no documented applications of this compound in drug development. Its potential utility would likely stem from its reactive nature as a chemical probe or as a starting material for the synthesis of more complex molecules. The inherent reactivity and potential toxicity of simple halohydrins would necessitate careful consideration and likely modification to achieve a desirable therapeutic index.[2]

Conclusion

This compound is a simple halogenated carboxylic acid with four stereoisomers. While its physicochemical properties are reasonably well-defined, detailed experimental protocols for its synthesis are not widely published, though a plausible route via the bromination of crotonic acid in water has been identified. There is a significant gap in the understanding of its biological activity, with no known involvement in specific signaling pathways or applications in drug development. Future research would be required to elucidate any potential pharmacological or toxicological effects of this compound and its various stereoisomers. Researchers and drug development professionals should exercise caution due to the potential reactivity and toxicity associated with the halohydrin functional group.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. Halohydrin - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-3-hydroxybutanedioic acid | C4H5BrO5 | CID 285560 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-3-hydroxybutanoic acid, a chiral molecule with significant potential in synthetic chemistry and drug discovery. Due to the presence of two stereocenters at the C2 and C3 positions, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the bromine and hydroxyl groups confers unique physicochemical and potential biological properties to each isomer.

This document outlines the structural relationships between these stereoisomers, provides a summary of their key physicochemical properties, details proposed experimental protocols for their stereoselective synthesis and separation, and presents a hypothetical signaling pathway to stimulate further research into their biological activities.

Stereochemical Relationships and Structures

The four stereoisomers of this compound can be categorized into two pairs of enantiomers and four pairs of diastereomers.

-

Enantiomers are non-superimposable mirror images of each other. The enantiomeric pairs are:

-

(2R,3R) and (2S,3S) - threo configuration

-

(2R,3S) and (2S,3R) - erythro configuration

-

-

Diastereomers are stereoisomers that are not mirror images of each other. For example, (2R,3R) is a diastereomer of (2R,3S) and (2S,3R).

The relationship between the stereoisomers is depicted in the following diagram:

Stereochemical relationships of this compound isomers.

Physicochemical Properties

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| IUPAC Name | (2R,3R)-2-bromo-3-hydroxybutanoic acid | (2S,3S)-2-bromo-3-hydroxybutanoic acid | (2R,3S)-2-bromo-3-hydroxybutanoic acid | (2S,3R)-2-bromo-3-hydroxybutanoic acid |

| Molecular Formula | C₄H₇BrO₃ | C₄H₇BrO₃ | C₄H₇BrO₃ | C₄H₇BrO₃ |

| Molecular Weight ( g/mol ) | 183.00 | 183.00 | 183.00 | 183.00 |

| XLogP3 | 0.4 | 0.4 | 0.4 | 0.4 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |

| Rotatable Bond Count | 2 | 2 | 2 | 2 |

Note: The values presented are computationally generated and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the stereoisomers of this compound are not extensively reported. However, based on established stereoselective synthetic methods for analogous compounds, the following protocols are proposed.

Stereoselective Synthesis

The synthesis of the four stereoisomers can be achieved through the stereospecific bromohydroxylation of a suitable α,β-unsaturated carboxylic acid precursor, such as crotonic acid or isocrotonic acid. The choice of starting material and reagents will dictate the stereochemical outcome. A general workflow is presented below.

Proposed workflow for the stereoselective synthesis of this compound isomers.

Protocol for the Synthesis of the threo Diastereomers ((2R,3R) and (2S,3S))

This protocol is adapted from the established methodology for the bromohydroxylation of trans-alkenes.

-

Reaction Setup: In a round-bottom flask, dissolve crotonic acid (1 equivalent) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 10:1 v/v).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1 M HCl to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a racemic mixture of (2R,3R)- and (2S,3S)-2-bromo-3-hydroxybutanoic acid, can be purified by column chromatography on silica (B1680970) gel.

Protocol for the Synthesis of the erythro Diastereomers ((2R,3S) and (2S,3R))

This protocol is analogous to the synthesis of the threo pair, but starts with the cis-alkene.

-

Follow the same procedure as for the threo diastereomers, but substitute crotonic acid with isocrotonic acid. The resulting product will be a racemic mixture of (2R,3S)- and (2S,3R)-2-bromo-3-hydroxybutanoic acid.

Separation of Stereoisomers

The separation of the synthesized diastereomeric pairs and the resolution of the enantiomers can be achieved using chromatographic techniques.

Protocol for Diastereomer Separation

The threo and erythro diastereomers have different physical properties and can be separated by standard chromatography.

-

Column Chromatography: The crude reaction mixture containing both diastereomeric pairs can be subjected to column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate the threo and erythro pairs.

Protocol for Enantiomeric Resolution

The resolution of the enantiomeric pairs requires a chiral environment. This can be achieved through derivatization with a chiral resolving agent followed by chromatography, or by using chiral chromatography.

-

Derivatization with a Chiral Auxiliary:

-

React the racemic mixture of each diastereomer with a chiral resolving agent (e.g., (R)-(-)-1-(1-naphthyl)ethylamine) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form diastereomeric amides.

-

Separate the resulting diastereomeric amides by standard column chromatography.

-

Hydrolyze the separated diastereomeric amides under acidic or basic conditions to yield the pure enantiomers of this compound.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Alternatively, the racemic mixtures of the threo and erythro pairs can be directly separated using a chiral stationary phase (e.g., a polysaccharide-based column) in an HPLC system. The mobile phase composition will need to be optimized for baseline separation.

-

Hypothetical Biological Signaling Pathway

While the specific biological activities of this compound stereoisomers are not yet characterized, we can hypothesize a potential signaling pathway based on the known activities of a structurally related endogenous molecule, D-β-hydroxybutyrate (a ketone body). D-β-hydroxybutyrate is known to act as an endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, it can lead to histone hyperacetylation and the altered expression of genes involved in cellular stress resistance and metabolism.

It is plausible that one or more of the stereoisomers of this compound could mimic or modulate this activity due to structural similarities. The presence of the bromine atom could enhance its lipophilicity and cell permeability, or alter its binding affinity to HDACs or other potential targets.

The following diagram illustrates this hypothetical signaling pathway:

Hypothetical signaling pathway for this compound.

Future Directions

This technical guide provides a foundational framework for the study of the stereoisomers of this compound. Future research should focus on:

-

Experimental validation of the proposed synthesis and separation protocols.

-

Comprehensive characterization of all four stereoisomers using techniques such as NMR, mass spectrometry, X-ray crystallography, and polarimetry to obtain a complete set of quantitative data.

-

Screening for biological activity to investigate their potential as enzyme inhibitors (e.g., HDACs), antimicrobial agents, or modulators of other cellular pathways.

-

Structure-activity relationship (SAR) studies to understand how the stereochemistry influences the biological effects.

The elucidation of the unique properties of each stereoisomer will be crucial for unlocking their full potential in medicinal chemistry and drug development.

References

Spectroscopic Profile of 2-Bromo-3-hydroxybutanoic Acid: A Technical Guide for Researchers

Introduction

2-Bromo-3-hydroxybutanoic acid (C₄H₇BrO₃) is a halogenated hydroxy carboxylic acid with applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purification, and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for the spectroscopic analysis of this compound. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data presented here is primarily for the (2S,3R) stereoisomer, for which some experimental data is available in public databases. Where experimental data is not available, typical or predicted values are provided and are noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~10-13 | broad singlet | 1H | -COOH | Position is concentration and solvent dependent. |

| ~4.2-4.4 | doublet | 1H | H-2 (CHBr) | Predicted value. |

| ~4.0-4.2 | quartet | 1H | H-3 (CHOH) | Predicted value. |

| ~1.2-1.4 | doublet | 3H | H-4 (CH₃) | Predicted value. |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~170-175 | C-1 (COOH) | Expected range for a carboxylic acid. |

| ~68-72 | C-3 (CHOH) | Expected range for a secondary alcohol. |

| ~50-55 | C-2 (CHBr) | Expected range for a carbon bearing a bromine atom. |

| ~20-25 | C-4 (CH₃) | Expected range for a methyl group. |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum is available for the (2S,3R) stereoisomer.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Strong | C-O stretch (alcohol) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for the (2S,3R) stereoisomer.[1]

| m/z | Interpretation |

| 182/184 | [M]+, Molecular ion peak (presence of Br isotopes) |

| 165/167 | [M-OH]+ |

| 137/139 | [M-COOH]+ |

| 103 | [M-Br]+ |

| 45 | [COOH]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for CDCl₃).

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical spectral width is 0-15 ppm.

-

A relaxation delay of 1-2 seconds is commonly used.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A spectral width of 0-200 ppm is typical.

-

A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Derivatization may be necessary to improve volatility, for example, by esterification of the carboxylic acid group.

Instrumentation and Data Acquisition:

-

The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: Typically 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: Typically 230 °C.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to consult the primary literature and spectral databases for the most up-to-date and detailed information.

References

The Biological Activity of 2-Bromo-3-hydroxybutanoic Acid: A Technical Guide Based on a Structurally Related Analog

Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific biological activity of 2-Bromo-3-hydroxybutanoic acid. This technical guide, therefore, provides an in-depth analysis of a closely related and structurally similar compound, 3-hydroxybutyric acid (3-HB) , also known as beta-hydroxybutyrate. The biological activities, experimental protocols, and signaling pathways described herein are based on studies of 3-HB and are presented to offer potential insights into the possible, yet unconfirmed, functions of this compound for researchers, scientists, and drug development professionals.

Introduction to 3-Hydroxybutyric Acid (3-HB)

3-Hydroxybutyric acid is a ketone body that serves as a crucial alternative energy source for the brain and other tissues during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. Beyond its metabolic role, 3-HB has emerged as a significant signaling molecule with diverse biological effects, including anti-inflammatory, neuroprotective, and epigenetic regulatory functions. These activities are mediated through various mechanisms, including the inhibition of the NLRP3 inflammasome, activation of the G-protein coupled receptor 109A (GPR109A), modulation of intracellular calcium levels, and inhibition of histone deacetylases (HDACs).

Potential Biological Activities and Mechanisms of Action

Based on the known functions of 3-HB, the following biological activities could be hypothesized for this compound, warranting future investigation.

Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition

3-HB has been shown to suppress inflammation by directly inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and is implicated in a variety of inflammatory diseases.

Mechanistically, 3-HB is proposed to inhibit the NLRP3 inflammasome by preventing potassium (K+) efflux from macrophages and reducing the oligomerization of the adaptor protein ASC, both of which are critical steps in inflammasome assembly and activation.[1][2] This inhibitory effect is independent of its metabolism and is not mediated by other known starvation-regulated pathways.[1]

G-protein Coupled Receptor 109A (GPR109A) Activation

3-HB is an endogenous ligand for GPR109A (also known as HCAR2), a receptor found on various cell types, including immune cells and adipocytes.[3] Activation of GPR109A by 3-HB initiates several downstream signaling cascades.

Activation of GPR109A by 3-HB typically leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] In some cell types, GPR109A activation can also lead to an influx of intracellular calcium (Ca2+), which can trigger various cellular responses, including the promotion of myoblast proliferation and differentiation.[5][6] In macrophages, GPR109A activation contributes to the anti-inflammatory effects of 3-HB.[7]

Cell Proliferation and Calcium Influx

Studies have shown that DL-beta-hydroxybutyric acid can promote the proliferation of various cell lines, including fibroblasts and endothelial cells.[8] This effect is mediated by an increase in intracellular calcium concentration.[8]

The stimulatory effect of 3-HB on cell cycle progression is dependent on the influx of extracellular calcium, as it can be blocked by L-type calcium channel inhibitors.[8]

Histone Deacetylase (HDAC) Inhibition

3-HB is a known inhibitor of class I histone deacetylases (HDACs).[9] By inhibiting HDACs, 3-HB can increase the acetylation of histones, leading to a more open chromatin structure and altered gene expression.

This epigenetic modification has been linked to the neuroprotective effects of 3-HB, as it can upregulate the expression of genes involved in antioxidant defense, such as FOXO3A and MT2.[9]

Quantitative Data on the Biological Activity of 3-Hydroxybutyric Acid

The available literature provides some quantitative data on the biological effects of 3-HB, although comprehensive dose-response studies for all activities are not always available.

| Biological Activity | Assay System | Effective Concentration | Reference |

| NLRP3 Inflammasome Inhibition | LPS-primed bone marrow-derived macrophages (BMDMs) | 10 mM | [1][2] |

| Cell Proliferation | Murine fibroblast L929 cells, human umbilical vein endothelial cells, rabbit articular cartilages | 0.005 - 0.10 g/L | [8] |

| Calcium Influx | Murine fibroblast L929 cells | 0.02 g/L | [8] |

| Neuroprotection | Cultured hippocampal neurons | 4 mM | [10] |

| Neuroprotection | HT22 cells (in vitro) | 80 - 160 µmol/L | [11] |

| HDAC Inhibition | In vitro assays with purified HDACs | Varies by HDAC isoform | [9] |

| BDNF Expression | Cerebral cortical neurons | 1 mM | [12] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of 3-hydroxybutyric acid. These can serve as a starting point for designing experiments for this compound.

NLRP3 Inflammasome Activation Assay

Objective: To determine the inhibitory effect of a test compound on NLRP3 inflammasome activation in macrophages.

Methodology:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from mice in DMEM supplemented with 10% FBS and M-CSF.

-

Priming: Prime BMDMs with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: Pre-treat the primed cells with various concentrations of the test compound (e.g., 3-HB at 10 mM) for 30 minutes.

-

Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 200 µg/mL monosodium urate (MSU) crystals for 6 hours.

-

Analysis:

-

Collect the cell culture supernatants and cell lysates.

-

Measure the levels of mature IL-1β and active caspase-1 in the supernatants by ELISA or Western blot.

-

Analyze ASC oligomerization in cell lysates by Western blot after chemical cross-linking.

-

GPR109A Activation Assay (cAMP Measurement)

Objective: To assess the activation of GPR109A by a test compound through the measurement of intracellular cAMP levels.

Methodology:

-

Cell Culture: Use a cell line stably expressing GPR109A (e.g., CHO-K1 cells).

-

Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10 minutes to prevent cAMP degradation.

-

Stimulation: Treat the cells with various concentrations of the test compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator) for 15-30 minutes.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Analysis: Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) kit. A decrease in forskolin-stimulated cAMP levels indicates GPR109A activation.

Intracellular Calcium Flux Assay

Objective: To measure changes in intracellular calcium concentration in response to a test compound.

Methodology:

-

Cell Culture: Seed cells (e.g., L929 fibroblasts) in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Measurement:

-

Place the plate in a fluorescence microplate reader (e.g., FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject the test compound at the desired concentration.

-

Continuously monitor the fluorescence intensity over time to detect changes in intracellular calcium.

-

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against HDAC enzymes.

Methodology:

-

Assay Principle: Use a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate that is deacetylated by HDACs, followed by cleavage by a developer to produce a fluorescent signal.

-

Reaction Setup: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3), the fluorogenic substrate, and various concentrations of the test compound in an assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

-

Measurement: Read the fluorescence intensity using a microplate reader. A decrease in fluorescence compared to the untreated control indicates HDAC inhibition.

-

Analysis: Calculate the IC50 value of the test compound from the dose-response curve.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, the extensive research on its structural analog, 3-hydroxybutyric acid, provides a strong foundation for hypothesizing its potential roles. The anti-inflammatory, neuroprotective, and epigenetic regulatory functions of 3-HB suggest that this compound may possess similar properties. The addition of a bromine atom could potentially modulate the potency, selectivity, and pharmacokinetic properties of the molecule.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to elucidate its specific biological activities. The experimental protocols and signaling pathways outlined in this guide can serve as a valuable resource for initiating such investigations. A thorough understanding of the biological profile of this compound could pave the way for its development as a novel therapeutic agent for a range of diseases.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aginganddisease.org [aginganddisease.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. β-Hydroxybutyrate Regulates Activated Microglia to Alleviate Neurodegenerative Processes in Neurological Diseases: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of DL-beta-hydroxybutyric acid on cell proliferation and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-hydroxybutanoic Acid Derivatives and Analogs for Drug Discovery Professionals

For Immediate Release

This technical whitepaper provides a comprehensive overview of 2-bromo-3-hydroxybutanoic acid, its derivatives, and analogs, targeting researchers, scientists, and professionals in the field of drug development. This document collates available data on the chemical properties, potential biological activities, and methodologies relevant to the synthesis and evaluation of these compounds.

Core Compound Profile: this compound

This compound is a halogenated derivative of a short-chain fatty acid. Its structure, featuring both a bromine atom and a hydroxyl group, presents opportunities for diverse chemical modifications and potential biological interactions. The presence of chiral centers also allows for stereoisomers, which may exhibit distinct biological activities.

Below is a summary of the physicochemical properties of various isomers and a simple analog of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| (2S,3R)-2-Bromo-3-hydroxybutanoic acid | 70702-03-3 | C4H7BrO3 | 183.00 | 292.3 ± 25.0 | 1.818 ± 0.06 |

| (2R,3R)-3-Bromo-2-hydroxybutanoic acid | 88155653 | C4H7BrO3 | 183.00 | Not Available | Not Available |

| (2S,3R)-3-Bromo-2-hydroxybutanoic acid | 15466666 | C4H7BrO3 | 183.00 | Not Available | Not Available |

| 2-Bromo-3-hydroxybutanedioic acid | 19071-26-2 | C4H5BrO5 | 212.98 | Not Available | Not Available |

Synthesis and Characterization

The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A common strategy involves the alpha-bromination of a corresponding hydroxybutanoic acid precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a this compound derivative.

Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.

Experimental Protocol: Alpha-Bromination (Illustrative)

The following is an illustrative protocol for the alpha-bromination of a carboxylic acid, a key step in the synthesis of the target compounds. This protocol is based on the well-established Hell-Volhard-Zelinsky reaction.

Materials:

-

3-hydroxybutanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Anhydrous diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Add 3-hydroxybutanoic acid and a catalytic amount of red phosphorus to the flask.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and slowly add water to quench any unreacted bromine and phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are present in compounds with known biological activities. The presence of the halogen and hydroxyl groups suggests potential for interactions with biological targets such as enzymes.

Potential as Enzyme Inhibitors

Derivatives of butanoic acid have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown potential as urease inhibitors. The bromo- and hydroxy- functionalities of the core molecule could potentially interact with active sites of enzymes, leading to inhibition.

The following diagram illustrates a simplified signaling pathway where a hypothetical derivative of this compound acts as an enzyme inhibitor.

Caption: A diagram showing the potential mechanism of action for a this compound derivative as an enzyme inhibitor.

Potential Antimicrobial and Anticancer Activities

Some studies have suggested that halogenated organic acids and their derivatives may possess antimicrobial and anticancer properties. The bromine atom can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. While no specific data for this compound has been found, this remains a plausible area for future investigation.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, a variety of in vitro assays can be employed. The following sections outline general protocols that can be adapted for this purpose.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of a this compound derivative on a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compound (this compound derivative)

-

Assay buffer (pH and composition optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

-

Incubate the plate for a predetermined time to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative against a specific microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized microorganism suspension. Include a positive control (no compound) and a negative control (no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with potential for biological activity, particularly as enzyme inhibitors. While current research on these specific molecules is limited, their chemical structures suggest that they are promising candidates for further investigation in drug discovery programs. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in a range of biological assays to elucidate their therapeutic potential. The development of detailed structure-activity relationships will be crucial for optimizing their efficacy and selectivity.

A Comprehensive Technical Review of 2-Bromo-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-Bromo-3-hydroxybutanoic acid, a halogenated derivative of the ketone body 3-hydroxybutyrate. This document collates available data on its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical Properties and Data

This compound (also known as 2-bromo-3-hydroxybutyric acid) is a chiral molecule existing as four possible stereoisomers due to the presence of two stereocenters at the C2 and C3 positions. The physical and chemical properties of the general structure and its specific stereoisomers are summarized below.

Table 1: Physical and Chemical Properties of this compound and Its Stereoisomers

| Property | Value | Reference(s) |

| General (Non-stereospecific) | ||

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₇BrO₃ | [1] |

| Molecular Weight | 183.00 g/mol | [1] |

| CAS Number | 13881-40-8 | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| (2S,3R) Stereoisomer | ||

| IUPAC Name | (2S,3R)-2-bromo-3-hydroxybutanoic acid | [2] |

| CAS Number | 70702-03-3 | [2] |

| Predicted Boiling Point | 292.3 ± 25.0 °C | [3] |

| Predicted Density | 1.818 ± 0.06 g/cm³ | [3] |

| (2R,3R) Stereoisomer | ||

| IUPAC Name | (2R,3R)-3-bromo-2-hydroxybutanoic acid | [4] |

| (2S,3R) Stereoisomer | ||

| IUPAC Name | (2S,3R)-3-bromo-2-hydroxybutanoic acid | [5] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, established methods for the bromination of related hydroxy acids and lactones provide a strong basis for its preparation. A common strategy involves the bromination of a suitable precursor, such as γ-butyrolactone, which can be adapted for the synthesis of related brominated hydroxy acids.

Example Protocol: Synthesis of a Related Compound, α-Bromo-γ-butyrolactone

This protocol for the synthesis of α-Bromo-γ-butyrolactone from γ-butyrolactone can serve as a foundational method that may be adapted for the synthesis of this compound.[6]

Materials:

-

γ-Butyrolactone (redistilled)

-

Red phosphorus

-

Bromine

-

Water

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

1-L three-necked, round-bottomed flask

-

Dropping funnel

-

Sealed mechanical stirrer

-

Reflux condenser

Procedure:

-

Combine 100 g (1.16 moles) of γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus in the 1-L flask.

-

While stirring and cooling the mixture with an ice bath, add 195 g (66.5 ml) of bromine via the dropping funnel over a 30-minute period.

-

Remove the ice bath and heat the mixture to 70°C.

-

Add the remaining 195 g (66.5 ml) of bromine over another 30-minute interval.

-

After the second addition is complete, raise the temperature to 80°C and maintain it for 3 hours.

-

Cool the reaction mixture.

-

Aerate the mixture by blowing air over it to remove excess bromine and hydrogen bromide until fumes are no longer visible (approximately 1 hour).

-

Heat the aerated mixture to 80°C and cautiously add 25 ml of water with stirring. A vigorous reaction is expected.

-

Once the initial reaction subsides, add an additional 300 ml of water.

-

Heat the resulting two-phase mixture under reflux for 4 hours.

-

Cool the mixture. The product will form a separate layer.

-

Extract the product with two 200 ml portions of diethyl ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Diagram 1: General Workflow for the Synthesis of α-Bromo-γ-butyrolactone

Caption: Synthetic workflow for α-Bromo-γ-butyrolactone.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound, featuring a reactive bromine atom at the α-position to the carboxylic acid, suggests its utility as a versatile synthetic intermediate. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

A significant application of a related compound, Alkyl (S)-4-bromo-3-hydroxybutanoate, is as a key intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins.[7] This highlights the potential of brominated hydroxybutanoic acid derivatives as building blocks in the development of therapeutically important molecules.

Diagram 2: Logical Relationship of Brominated Hydroxybutanoic Acids to HMG-CoA Reductase Inhibitors

Caption: Role as an intermediate in drug synthesis.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available research directly investigating the biological activity of this compound or its effects on specific signaling pathways. Its structural similarity to the endogenous ketone body β-hydroxybutyrate suggests that it could potentially interact with enzymes and transporters involved in ketone body metabolism. However, without specific studies, this remains speculative. The primary established relevance to biological systems is through its use as a synthetic precursor for pharmacologically active molecules.[7]

Spectroscopic Characterization

Table 2: Available Spectroscopic Data for Related Compounds

| Compound | Spectroscopy Type | Key Features | Reference |

| (2S,3R)-2-bromo-3-hydroxybutanoic acid | 13C NMR, GC-MS, IR | Data available in spectral databases | [2] |

| 2-Bromo-3-hydroxybutanedioic acid | BioAssay Results | Data available in PubChem | [8] |

Further research is required to fully elucidate the spectroscopic properties of all stereoisomers of this compound.

Future Directions

The existing literature points to this compound and its derivatives as potentially valuable tools in synthetic and medicinal chemistry. Key areas for future research include:

-

Development of Stereoselective Syntheses: Efficient and scalable methods for the stereoselective synthesis of the four stereoisomers of this compound are needed to enable detailed biological evaluation.

-

Investigation of Biological Activity: Screening of the individual stereoisomers for activity against various biological targets, particularly enzymes involved in metabolic pathways, could reveal novel therapeutic applications.

-

Exploration as a Synthetic Building Block: Further exploration of the reactivity of this compound could lead to the development of novel synthetic methodologies and the creation of diverse chemical libraries for drug discovery.

References

- 1. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. (2R,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 88155653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 15466666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. allindianpatents.com [allindianpatents.com]

- 8. 2-Bromo-3-hydroxybutanedioic acid | C4H5BrO5 | CID 285560 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for 2-Bromo-3-hydroxybutanoic acid, a key intermediate in various synthetic applications. Due to its hazardous nature, strict adherence to the following procedures is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This document consolidates critical data from safety data sheets of structurally similar compounds and established laboratory safety practices.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₃ | PubChem[1] |

| Molecular Weight | 183.00 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 292.3 ± 25.0 °C (Predicted) | LookChem[2] |

| Density | 1.818 ± 0.06 g/cm³ (Predicted) | LookChem[2] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, primarily due to its corrosive and irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Statements: [1]

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact, which can cause severe burns. |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that can cause serious eye damage. |

| Skin and Body Protection | A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron is also required. | To minimize skin exposure to the corrosive material. |

| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

-

Ventilation: All work with this compound must be performed in a well-ventilated area, specifically within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is being handled.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidental exposure.

Handling

-

Always handle this compound within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a cool place.

-

Store in a corrosives-compatible cabinet.

-

Incompatible with strong oxidizing agents and strong bases.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area immediately.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as detailed in Section 2.1.

-

For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.

-

For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, provincial, and federal regulations.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This procedure outlines the alpha-bromination of 3-hydroxybutanoic acid.

Materials:

-

3-Hydroxybutanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a chemical fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add 3-hydroxybutanoic acid and a catalytic amount of red phosphorus to the flask.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture at a suitable temperature for several hours, or until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Visual Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for handling hazardous chemicals and the logical relationships for safety precautions.

Caption: General Laboratory Workflow for Handling Hazardous Chemicals.

Caption: Logical Relationship of Hazards and Control Measures.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hydroxybutanoic acid is a halogenated hydroxy carboxylic acid with significant potential as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and a hydroxyl group at the beta position to the carboxylic acid, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including amino acids and other biologically relevant compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental considerations, and key chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of the data presented are predicted values from computational models, as experimental data for this specific compound is limited in the literature.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₃ | PubChem[1][2] |

| Molecular Weight | 183.00 g/mol | PubChem[1][2] |

| Predicted Boiling Point | 292.3 ± 25.0 °C | LookChem[3] |

| Predicted Density | 1.818 ± 0.06 g/cm³ | LookChem[3] |

| Predicted pKa | No data available. Expected to be a stronger acid than butanoic acid due to the electron-withdrawing effects of the bromine and hydroxyl groups. | |

| Solubility | Expected to be soluble in water and polar organic solvents like alcohols and ethers, due to the presence of the carboxylic acid and hydroxyl groups capable of hydrogen bonding.[4][5] | |

| XLogP3 | 0.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

| Exact Mass | 181.95786 Da | PubChem[1][2] |

| Complexity | 93.3 | PubChem[1][2] |

Experimental Protocols

Proposed Synthesis: Bromohydrin Formation from Crotonic Acid

This proposed method involves the stereoselective bromohydrin formation from trans-crotonic acid.

Materials:

-

trans-Crotonic acid

-

N-Bromosuccinimide (NBS)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask, dissolve trans-crotonic acid in a mixture of tert-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) to the stirred solution in portions, ensuring the temperature remains low.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Chemical Structure and Reactivity

This compound possesses three functional groups that dictate its chemical reactivity: a carboxylic acid, an α-bromo substituent, and a β-hydroxyl group.

Caption: Chemical structure and major reaction pathways of this compound.

Reactivity Overview:

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst.

-

α-Bromo Group: The bromine atom at the alpha position is a good leaving group and is susceptible to nucleophilic substitution (SN2) reactions.[7] This allows for the introduction of a variety of functional groups at this position.

-

β-Hydroxyl Group: The hydroxyl group can participate in intramolecular reactions. For instance, under basic conditions, it can act as an internal nucleophile, displacing the adjacent bromine to form an epoxide (a glycidic acid). On heating, β-hydroxy acids can undergo dehydration to yield α,β-unsaturated acids, in this case, crotonic acid.[8]

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound based on the proposed protocol.

Caption: A logical workflow for the proposed synthesis of this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, characteristic spectroscopic features can be predicted based on its structure:

-

¹H NMR: Expected signals would include a doublet for the methyl protons, multiplets for the C2 and C3 methine protons, and broad singlets for the hydroxyl and carboxylic acid protons.

-

¹³C NMR: Carbon signals are expected for the methyl group, the C2 and C3 carbons bearing the bromine and hydroxyl groups respectively, and a downfield signal for the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid and alcohol, and a strong C=O stretch from the carbonyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry. While comprehensive experimental data on its properties are still emerging, this guide provides a solid foundation for researchers and drug development professionals. The proposed synthetic route and an understanding of its key reactive sites open up possibilities for its application in the creation of novel and complex molecular architectures. Further experimental investigation is warranted to fully characterize this promising compound.

References

- 1. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. orgsyn.org [orgsyn.org]

- 7. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

Methodological & Application

Synthesis of 2-Bromo-3-hydroxybutanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-3-hydroxybutanoic acid, a valuable chiral building block in the development of various pharmaceutical compounds. The protocols outlined below are based on the well-established method of electrophilic addition of bromine to crotonic acid in an aqueous environment, leading to the formation of the desired bromohydrin.

Introduction

This compound and its stereoisomers are key intermediates in the synthesis of a range of biologically active molecules. The presence of both a bromine atom and a hydroxyl group on adjacent carbons, along with a carboxylic acid moiety, provides multiple points for further chemical modification. This versatility makes it a crucial precursor for the synthesis of complex organic molecules, including antibiotics and enzyme inhibitors. The synthesis protocol described herein is a robust and adaptable method for producing this compound in a laboratory setting.

Synthesis Pathway Overview

The primary synthetic route to this compound involves the bromohydrin formation from crotonic acid. This reaction proceeds via an electrophilic addition mechanism where the double bond of crotonic acid attacks a bromine molecule, forming a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a water molecule, acting as the solvent, opens the ring to yield the final this compound product. The regioselectivity of the reaction is governed by the Markovnikov rule, with the hydroxyl group adding to the more substituted carbon (C3) and the bromine atom to the less substituted carbon (C2) of the original double bond.

Caption: General synthesis pathway for this compound from crotonic acid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from crotonic acid.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of α,β-unsaturated carboxylic acids in aqueous solution.

Materials:

-

Crotonic acid

-

Liquid bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonic acid in a sufficient volume of distilled water. Cool the flask in an ice bath with continuous stirring.

-

Bromination: Slowly add a solution of bromine in dichloromethane or an alternative suitable solvent to the cooled solution of crotonic acid via the dropping funnel. The addition should be carried out dropwise to control the reaction temperature and prevent the excessive evolution of HBr gas. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. The disappearance of the reddish-brown color of bromine indicates the completion of the reaction. The progress of the reaction can also be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acids and HBr.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-carbon tetrachloride).

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value | Reference |

| Starting Material | Crotonic Acid | Generic Protocol |

| Reagents | Bromine, Water | Generic Protocol |

| Reaction Time | 2-4 hours | Estimated |

| Reaction Temperature | 0-10 °C | Estimated |

| Typical Yield | 70-85% | Estimated |

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis protocol.

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Safety Precautions

-

Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Always neutralize acidic waste before disposal.

This document is intended for use by trained chemists. All procedures should be carried out with appropriate safety measures in a certified laboratory environment.

Application Notes: 2-Bromo-3-hydroxybutanoic Acid as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Bromo-3-hydroxybutanoic acid is a valuable chiral building block in organic synthesis, prized for its bifunctional nature and stereochemically defined centers. This combination of a carboxylic acid, a hydroxyl group, and a bromine atom on a small, four-carbon backbone allows for a diverse range of chemical transformations. The specific stereochemistry of the (2S,3R) isomer, in particular, serves as a crucial starting point for the asymmetric synthesis of a variety of complex molecules, including substituted amino acids and other biologically active compounds. The strategic placement of the functional groups enables chemists to perform sequential reactions with high regio- and stereocontrol, making it an important tool in the construction of enantiomerically pure pharmaceuticals and natural products.

Key Applications and Synthetic Strategies